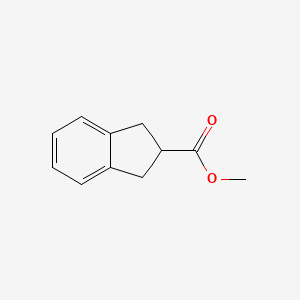Methyl indane-2-carboxylate
CAS No.: 4254-32-4
Cat. No.: VC3733949
Molecular Formula: C11H12O2
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4254-32-4 |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | methyl 2,3-dihydro-1H-indene-2-carboxylate |
| Standard InChI | InChI=1S/C11H12O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | RMOPJLIMRSAIMD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC2=CC=CC=C2C1 |
| Canonical SMILES | COC(=O)C1CC2=CC=CC=C2C1 |
Introduction
Chemical Identity and Structure
Methyl indane-2-carboxylate, also known as methyl 2,3-dihydro-1H-indene-2-carboxylate, is characterized by its unique bicyclic structure. The compound features a benzene ring fused with a cyclopentane ring, with a methyl carboxylate group attached at the 2-position of the indane skeleton.
Identification Data
The compound is precisely identified through several standard chemical identifiers, which help researchers reference and locate this specific chemical entity in various databases and literature.
This compound has numerous synonyms, including 2-methoxycarbonyl-indane, methyl indan-2-carboxylate, 2-(carbomethoxy)indane, and indan-2-carboxylic acid methyl ester, which are commonly used in scientific literature and chemical catalogs .
Physical and Chemical Properties
Understanding the physical and chemical properties of methyl indane-2-carboxylate is crucial for predicting its behavior in various reactions and applications.
Physical Properties
The physical properties of methyl indane-2-carboxylate determine its handling, storage, and application characteristics in laboratory and industrial settings.
Chemical Reactivity
Methyl indane-2-carboxylate contains functional groups that enable it to participate in various chemical reactions. The methyl ester group is susceptible to hydrolysis, transesterification, and reduction reactions, while the indane ring system can undergo various substitution and addition reactions typical of aromatic and alicyclic compounds.
Related Compounds and Comparisons
Methyl indane-2-carboxylate belongs to a family of related compounds with similar structures but varying properties and applications.
Comparison with Related Compounds
Structure-Activity Relationships
The indane scaffold provides a rigid framework that influences the biological activity of these compounds. The presence of different functional groups at various positions of the indane core can significantly alter the compound's physicochemical properties and biological activities . For methyl indane-2-carboxylate, the ester group at position 2 likely contributes to its lipophilicity and potential for interaction with biological targets.
Research Findings and Future Directions
Current research on indane derivatives focuses on their diverse applications in medicinal chemistry and as synthetic intermediates.
Medicinal Chemistry Applications
Indane derivatives have attracted considerable attention in medicinal chemistry due to their versatile biological activities. The indane scaffold has been incorporated into various pharmaceuticals, including Indinavir, Sulindac, and Donepezil . These successful drug molecules highlight the importance of indane-based compounds in drug discovery.
Research indicates that substituted indanes present a privileged profile for developing anticancer therapeutics by targeting multifaceted oncologic pathways . Additionally, indane-carboxamide derivatives have shown potential as CGRP receptor antagonists, which could be valuable in treating migraine and other pain conditions .
Future Research Directions
Future research on methyl indane-2-carboxylate and related compounds might focus on:
-
Structure optimization to enhance specific biological activities
-
Investigation of structure-activity relationships to develop more potent derivatives
-
Exploration of their potential as chemical building blocks for more complex molecules
-
Development of efficient synthetic routes for large-scale production
-
Comprehensive evaluation of pharmacokinetic properties and safety profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume